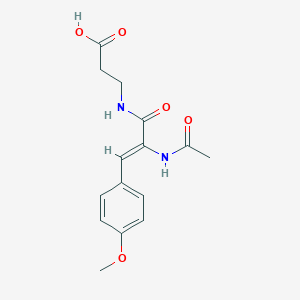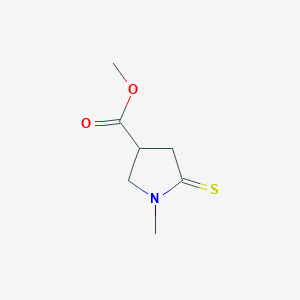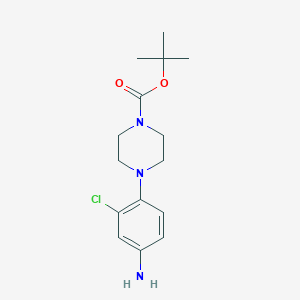
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate and its derivatives often involves condensation reactions, where carbamimide and aromatic acids react in the presence of catalysts and ligands. For example, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized using a condensation reaction between carbamimide and 3-fluorobenzoic acid, characterized by spectroscopic methods such as LCMS, NMR, and single crystal XRD data (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray diffraction (XRD), revealing details about the crystal system, space group, and molecular dimensions. For instance, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate crystallizes in the monoclinic space group P21/c, with unit cell parameters providing insights into bond lengths and angles typical for piperazine-carboxylate structures (Mamat et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate derivatives are influenced by their functional groups and molecular architecture. These compounds participate in various chemical reactions, including nucleophilic substitution reactions, to yield biologically active benzimidazole compounds, showcasing their versatility as synthetic intermediates (Liu Ya-hu, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- Various studies have focused on the synthesis of tert-butyl piperazine-1-carboxylate derivatives using different methods and characterizing their structures through spectroscopic and X-ray diffraction analyses. These compounds are often synthesized as intermediates for further chemical modifications (Liu Ya-hu, 2010); (C. Sanjeevarayappa et al., 2015); (B. Kulkarni et al., 2016); (C. Mamat et al., 2012).
Biological Activity :
- Some derivatives have been evaluated for their biological activities, such as antibacterial and anthelmintic properties. For example, certain derivatives exhibited moderate antibacterial and anthelmintic activity (C. Sanjeevarayappa et al., 2015); (B. Kulkarni et al., 2016).
Anticorrosive Properties :
- Tert-butyl piperazine-1-carboxylate derivatives have also been investigated for their anticorrosive properties. A study showed that one such compound effectively inhibited corrosion of carbon steel in an acidic environment (B. Praveen et al., 2021).
Chemical Reactivity :
- Research into the reactivity of these compounds under various conditions has also been conducted, exploring their potential as intermediates in more complex chemical syntheses (L. Mironovich & D. Shcherbinin, 2014).
Crystal Structure Analysis :
- Several studies have detailed the crystal structures of these compounds, which is crucial for understanding their chemical behavior and potential applications (C. Mamat et al., 2012).
Safety And Hazards
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H301, and the precautionary statements include P301 + P310 + P330 . It is recommended to handle this compound with appropriate safety measures.
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXKEIKOXAWOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596221 | |
| Record name | tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate | |
CAS RN |
193902-81-7 | |
| Record name | 1,1-Dimethylethyl 4-(4-amino-2-chlorophenyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193902-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
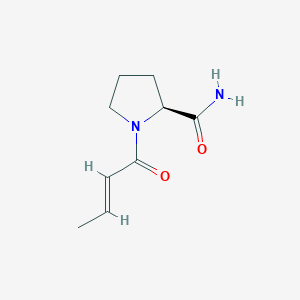
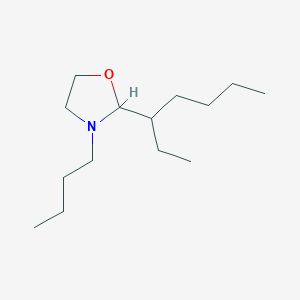
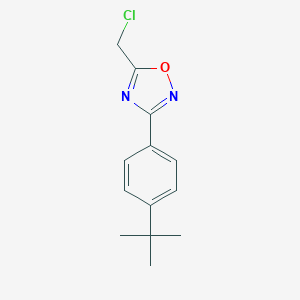
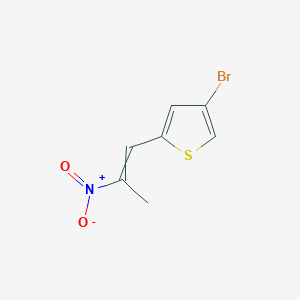

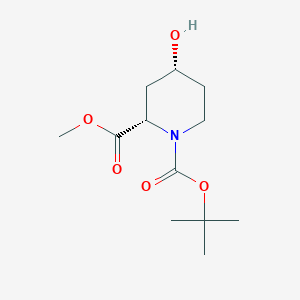
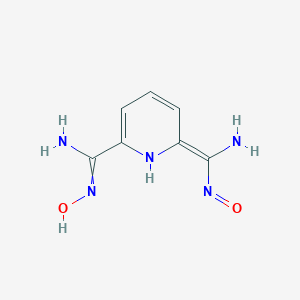
![8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B68505.png)


